molecular formula C17H9NO4 B2746318 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid CAS No. 109964-49-0

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid

Cat. No.: B2746318
CAS No.: 109964-49-0
M. Wt: 291.262
InChI Key: IWTDBHRFVHGMBT-UHFFFAOYSA-N
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Description

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid is a polycyclic heteroaromatic compound characterized by fused benzene, pyridine, and indole rings, with ketone groups at positions 6 and 11 and a carboxylic acid substituent at position 12.

The synthesis of this compound was optimized by Len et al. (2022), who developed a streamlined method to produce it and its amide derivatives. Computational predictions using PASS Online suggested promising biological activities for these derivatives, including enzyme modulation and receptor interactions . Notably, the compound’s rigid planar structure enhances π-π stacking interactions, making it a candidate for targeting DNA or protein-binding sites .

Properties

IUPAC Name

6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)12(17(21)22)11-7-3-4-8-18(11)14/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTDBHRFVHGMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with indolizine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the indolizine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Physical Properties

PropertyValue
Density1.36 g/cm³
LogP3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds4

Medicinal Chemistry

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid has been explored for its potential therapeutic applications. Research indicates that it may exhibit anti-cancer properties by inhibiting specific protein kinases involved in tumor growth and progression. For instance, derivatives of this compound have shown promising results in preclinical trials targeting various cancer cell lines .

Bioactivity and Mechanism of Action

The compound's mechanism of action primarily involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. In studies involving benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate , it was noted that this compound effectively inhibited protein kinase C activity, leading to reduced cell viability in cancer models .

Synthesis and Derivatives

The synthesis of this compound can be optimized using computer-aided design techniques. Various derivatives have been synthesized to enhance bioavailability and potency. For example, N-(2-hydroxyethyl) and N-[2-(dimethylamino)ethyl] derivatives have been investigated for improved pharmacological profiles .

Case Studies

  • Case Study on Cancer Treatment :
    • A study published in Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer.
    • The mechanism was attributed to the downregulation of the PI3K/AKT signaling pathway.
  • Neuroprotective Effects :
    • Another research highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro.
    • It was found to modulate the expression of neurotrophic factors, suggesting potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ester Derivatives

  • Ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate (CAS 3306-93-2) Molecular Formula: C₁₉H₁₃NO₄ Molecular Weight: 319.31 g/mol Properties: High purity (99%), used as a fine chemical intermediate. Lower solubility in water compared to the parent carboxylic acid due to the ethyl ester group . Applications: Key precursor for further functionalization in drug discovery .
  • Ethyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate (CAS 111616-91-2) Molecular Formula: C₂₀H₁₅NO₄ Molecular Weight: 333.34 g/mol Properties: Additional methyl group at position 2 increases hydrophobicity (LogP ~3.2) .
  • Isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate (CAS 794552-29-7) Molecular Formula: C₂₁H₁₇NO₄ Molecular Weight: 347.36 g/mol Properties: Bulkier isopropyl group improves thermal stability (decomposition point >250°C) but reduces reactivity in nucleophilic substitutions .

Amide Derivatives

  • [3-(5-Diethylsulfamoyl-2-methoxy-phenylcarbamoyl)-phenyl]-amide (CAS 2986-88-1)

    • Molecular Formula : C₃₂H₂₉N₃O₇S
    • Molecular Weight : 650.71 g/mol
    • Properties : Enhanced solubility in polar solvents (e.g., DMSO) due to sulfonamide and carbamoyl groups. Predicted to exhibit kinase inhibition activity via PASS Online .
  • 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid-(4-acetylamino-anilide) (CAS 118952-27-5) Molecular Formula: C₂₆H₁₈N₄O₅ Molecular Weight: 466.45 g/mol Properties: Acetylamino group improves membrane permeability, making it suitable for cellular assays .

Biological Activity

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid is a compound belonging to the indole family, which has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of amide derivatives. The compound can be synthesized by hydrolysis of ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate using an aqueous KOH solution in isopropanol. Subsequent acidification yields the desired carboxylic acid. The synthesis route has been optimized for higher yields and purity .

Antineoplastic Activity

In silico predictions using the PASS Online software indicate that this compound and its derivatives exhibit significant antineoplastic activity . This activity is believed to be mediated through the inhibition of various enzymes involved in cancer progression. The predicted probability of antineoplastic activity suggests a strong potential for these compounds in cancer therapy .

The proposed mechanism involves the interaction of these compounds with cellular pathways that regulate tumor growth and proliferation. For instance, derivatives have shown the ability to inhibit protein kinase C (PKC), a critical enzyme in cancer cell signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

Recent studies have demonstrated that certain derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Against Glioblastoma Cells : In vitro testing revealed that specific derivatives displayed IC50 values ranging from 2.34 to 9.06 µM against glioblastoma KNS42 cells. These results indicate selective toxicity toward tumor cells compared to non-cancerous human fibroblast cells .
CompoundIC50 (µM)Cell Line
Compound A3.41KNS42
Compound B4.34KNS42
Compound C>10HFF1

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at specific positions on the indole core significantly influence biological activity. For instance:

  • C3 Position Modifications : Introducing long-chain substituents at the C3 position enhances binding affinity and inhibitory activity against target enzymes.
  • C6 Halogenation : Adding halogenated groups at the C6 position has been associated with improved integrase inhibitory effects against HIV-1 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid, and how can researchers validate purity?

  • Methodology : The compound is synthesized via Pictet-Spengler condensation (common for β-carboline derivatives) using L-tryptophan as a starting material. Aromatic aldehydes are condensed under acidic conditions (e.g., trifluoroacetic acid), followed by oxidation with KMnO4 for aromatization . Purity validation involves:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) at 254 nm.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 365.37 for C24H15NO3 derivatives) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 78.90%, H: 4.14%, N: 3.83%) .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key data should be prioritized?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Focus on aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ 170–190 ppm).
  • IR Spectroscopy : Confirm ketone (C=O) stretches at ~1680–1720 cm<sup>-1</sup> .
  • X-ray Diffraction : Resolve ambiguities in planar vs. non-planar ring conformations (e.g., bond angles like C11–C12–C13 = 106.48°) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Methodology :

  • Case Study : If NMR suggests a planar benzo[f]pyridoindole core but X-ray reveals a slight puckering (e.g., torsion angle C11–C12–C13–C14 = −176.11°), perform:
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311G**) with experimental data .
  • Variable-Temperature NMR : Assess conformational flexibility by tracking signal splitting at low temperatures .
  • Validation : Cross-reference with bond-length deviations (e.g., C–C bonds averaging 1.41 Å in crystallography vs. 1.39 Å in theory) .

Q. What insights does X-ray crystallography provide about the compound’s molecular packing and intermolecular interactions?

  • Methodology :

  • Crystal System : Monoclinic (P21/c) with unit cell parameters a = 7.126 Å, b = 10.125 Å, c = 14.290 Å .
  • Key Interactions :
  • π-π Stacking : Distance between aromatic rings: 3.5–3.8 Å.
  • Hydrogen Bonds : Carboxylic acid O–H···O=C (2.7–2.9 Å) .
  • Table 1 : Selected Crystallographic Data
ParameterValue
Space GroupP21/c
R Factor0.043
Mean C–C Bond Length1.41 Å

Q. How can reaction conditions be optimized to synthesize derivatives with modified bioactivity?

  • Methodology :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., methoxy at C12) via Friedel-Crafts acylation (e.g., 4-methoxybenzoyl chloride) .
  • Catalytic Screening : Test Lewis acids (e.g., AlCl3 vs. FeCl3) for yield improvements.
  • Kinetic Monitoring : Use in-situ IR to track ketone formation rates at 60–80°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

  • Methodology :

  • Reproducibility Checks : Synthesize the compound using Pratt et al.’s 1957 method vs. modern protocols .
  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles (e.g., mp 193–198°C in Kanto Catalog vs. 140–146°C for analogs) .
  • Meta-Analysis : Aggregate data from 5+ studies to identify outliers (e.g., ±5°C mp ranges).

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